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molecular formula C10H15N3O2 B8310350 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid

6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid

Cat. No. B8310350
M. Wt: 209.24 g/mol
InChI Key: TVKBTKXUITWCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299086B2

Procedure details

The title compound is obtained as a beige solid (84 mg) in analogy to 2-methylamino-6-propyl-pyrimidine-4-carboxylic acid starting from 6-isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid; LC-MS: tR=0.63 min, [M+H]+=209.99.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[C:5]([CH2:12][CH2:13][CH3:14])[N:4]=1.[CH2:15](C1N=C(S(C)(=O)=O)N=C(C(O)=O)C=1)C(C)C>>[CH2:12]([C:5]1[N:4]=[C:3]([NH:2][CH3:1])[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=1)[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC(=CC(=N1)C(=O)O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC(=NC(=N1)NC)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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